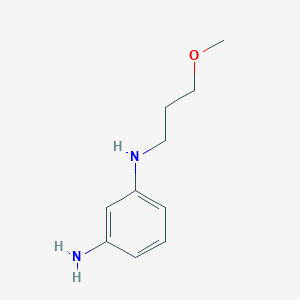amine CAS No. 1094511-87-1](/img/structure/B1523125.png)
[(4-Chloro-2-fluorophenyl)methyl](ethyl)amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
The compound "(4-Chloro-2-fluorophenyl)methylamine" is a specific chemical structure that is not directly mentioned in the available literature. However, research on related compounds and functionalities can provide insights into potential applications in various fields, including analytical chemistry, material science, and organic synthesis. Here are some examples of scientific research applications based on similar functionalities or structural motifs:
Analysis of Aliphatic Amines in Environmental Samples
Research by Sacher, Lenz, and Brauch (1997) developed methods for the determination of aliphatic amines in waste water and surface water, utilizing derivatization with benzenesulfonyl chloride. This study highlights the application of chemical analysis techniques in environmental monitoring and the importance of functional group transformations for detecting specific compounds in complex matrices Sacher, F., Lenz, S., & Brauch, H. (1997).
Development of Azo Dyes and Antimicrobial Agents
Banpurkar, Wazalwar, and Perdih (2018) described the synthesis of azo dyes through the coupling of diazotized substituted amine with 3-methyl-4 H-isoxazol-5-one, demonstrating the utility of substituted amines in creating compounds with potential antimicrobial properties. This research exemplifies the role of functionalized amines in the development of new materials with biological applications Banpurkar, A. R., Wazalwar, S. S., & Perdih, F. (2018).
Synthesis of Fluorescent Probes for Biological Applications
Huang and Ding (2011) developed a two-photon fluorescence probe for Pb(2+) ions using a dicyanostilbene-derived compound, showcasing the application of functionalized amines in creating sensitive and selective tools for biological and environmental sensing Huang, C., & Ding, C. (2011).
Creation of Molluscicidal Compounds
El-bayouki and Basyouni (1988) reported the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties, demonstrating the potential use of substituted amines in developing agents for controlling schistosomiasis transmission vectors El-bayouki, K., & Basyouni, W. (1988).
Propriétés
IUPAC Name |
N-[(4-chloro-2-fluorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLPBANEHPLGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-2-fluorophenyl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



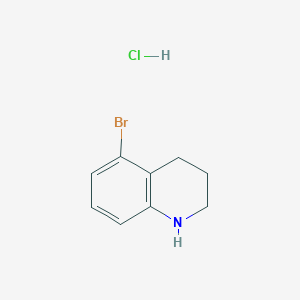

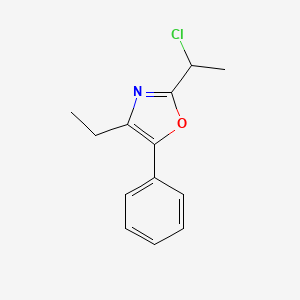

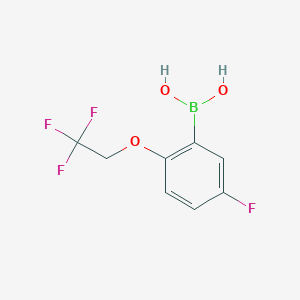
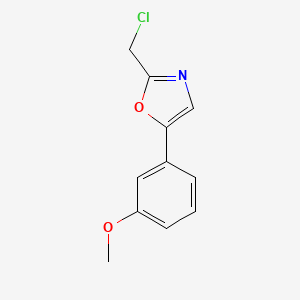
![1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1523051.png)
![3-[(2-Aminophenyl)sulfanyl]propanamide](/img/structure/B1523053.png)
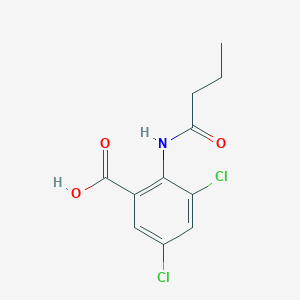

![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)

